molecular formula C15H16O3S B311686 2,4-dimethylphenyl 4-methylbenzenesulfonate

2,4-dimethylphenyl 4-methylbenzenesulfonate

Katalognummer: B311686
Molekulargewicht: 276.4 g/mol
InChI-Schlüssel: JCCHEZOAIYYINI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-dimethylphenyl 4-methylbenzenesulfonate is an organic compound characterized by the presence of a tosyloxy group attached to a m-xylene structure. The tosyloxy group, derived from toluenesulfonic acid, is known for its utility in organic synthesis, particularly in the formation of esters and amides. This compound is of significant interest due to its versatile applications in various fields of chemistry and industry.

Eigenschaften

Molekularformel

C15H16O3S

Molekulargewicht

276.4 g/mol

IUPAC-Name

(2,4-dimethylphenyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C15H16O3S/c1-11-4-7-14(8-5-11)19(16,17)18-15-9-6-12(2)10-13(15)3/h4-10H,1-3H3

InChI-Schlüssel

JCCHEZOAIYYINI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C)C

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethylphenyl 4-methylbenzenesulfonate typically involves the reaction of m-xylene with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then isolated and purified. The general reaction conditions include:

    Reactants: m-xylene, p-toluenesulfonyl chloride

    Solvent: Dichloromethane or similar organic solvent

    Base: Pyridine or triethylamine

    Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods: On an industrial scale, the production of 2,4-dimethylphenyl 4-methylbenzenesulfonate follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-dimethylphenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The tosyloxy group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.

    Reduction Reactions: The compound can be reduced to form m-xylene by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of 2,4-dimethylphenyl 4-methylbenzenesulfonate can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, alcohols), solvents like dichloromethane, mild heating

    Reduction: Lithium aluminum hydride, ether solvents, low temperatures

    Oxidation: Oxidizing agents like potassium permanganate, acidic or basic conditions

Major Products:

    Substitution: Substituted xylene derivatives

    Reduction: m-xylene

    Oxidation: Sulfonic acids or other oxidized products

Wissenschaftliche Forschungsanwendungen

2,4-dimethylphenyl 4-methylbenzenesulfonate finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of esters and amides.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceutical compounds, especially in the synthesis of drug intermediates.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 2,4-dimethylphenyl 4-methylbenzenesulfonate primarily involves its role as a leaving group in substitution reactions. The tosyloxy group, being a good leaving group, facilitates the nucleophilic attack on the carbon atom to which it is attached. This leads to the formation of new chemical bonds and the substitution of the tosyloxy group with various nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

2,4-dimethylphenyl 4-methylbenzenesulfonate can be compared with other similar compounds such as:

    4-(Tosyloxy)-toluene: Similar structure but with a single methyl group instead of two.

    4-(Tosyloxy)-benzene: Lacks the methyl groups present in m-xylene.

    4-(Tosyloxy)-ethylbenzene: Contains an ethyl group instead of two methyl groups.

Uniqueness: The presence of two methyl groups in 2,4-dimethylphenyl 4-methylbenzenesulfonate provides unique steric and electronic properties, making it distinct from its analogs. These properties influence its reactivity and the types of reactions it can undergo, making it a valuable compound in organic synthesis and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.